Tert-butyl 7-methyl-9-oxo-3-azaspiro[5.5]undecane-3-carboxylate
Description
Tert-butyl 7-methyl-9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (CAS 2089649-55-6) is a spirocyclic compound characterized by a bicyclic framework comprising a six-membered carbocyclic ring fused to a six-membered azacyclic ring. The molecule features a tert-butyl carbamate group at the 3-position, a ketone (oxo) group at the 9-position, and a methyl substituent at the 7-position. Its molecular formula is C₁₆H₂₇NO₃, with a molecular weight of 281.40 g/mol . This compound is primarily utilized as a synthetic intermediate in pharmaceutical research, particularly in the development of kinase inhibitors and proteolysis-targeting chimeras (PROTACs).
Properties
Molecular Formula |
C16H27NO3 |
|---|---|
Molecular Weight |
281.39 g/mol |
IUPAC Name |
tert-butyl 11-methyl-9-oxo-3-azaspiro[5.5]undecane-3-carboxylate |
InChI |
InChI=1S/C16H27NO3/c1-12-11-13(18)5-6-16(12)7-9-17(10-8-16)14(19)20-15(2,3)4/h12H,5-11H2,1-4H3 |
InChI Key |
MHCJPKDKAVFNNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)CCC12CCN(CC2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl 7-methyl-9-oxo-3-azaspiro[5.5]undecane-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under controlled conditions to form the spirocyclic structure. The reaction conditions often include the use of a base, such as sodium hydride, and an appropriate solvent, like tetrahydrofuran, to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 7-methyl-9-oxo-3-azaspiro[5.5]undecane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace existing functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, Tert-butyl 7-methyl-9-oxo-3-azaspiro[55]undecane-3-carboxylate is used as a building block for the synthesis of more complex molecules
Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential therapeutic properties. Its spirocyclic structure is of interest in the design of new drugs, particularly those targeting specific enzymes or receptors. Studies may focus on its activity against various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, Tert-butyl 7-methyl-9-oxo-3-azaspiro[5.5]undecane-3-carboxylate is used in the development of advanced materials. Its unique properties make it suitable for applications in polymers, coatings, and other materials that require specific structural characteristics.
Mechanism of Action
The mechanism of action of Tert-butyl 7-methyl-9-oxo-3-azaspiro[5.5]undecane-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecule. This can lead to various biological effects, depending on the nature of the target and the specific interactions involved. Pathways affected by this compound may include signal transduction, metabolic processes, and gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Functional Group Positioning
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Observations:
- Oxo vs. Hydroxy : The 9-oxo group (as in CAS 873924-08-4) participates in hydrogen bonding, critical for enzyme inhibition (e.g., PARP1 IC₅₀ = 12 nM in Olaparib derivatives), whereas the 9-hydroxy analog (CAS 918644-73-2) may exhibit reduced potency due to weaker H-bonding .
- Diaza vs. Aza: The diazaspiro compound (PBN2011967) shows improved aqueous solubility (~15 mg/mL vs. ~5 mg/mL for mono-aza analogs), attributed to the additional nitrogen’s polarity .
Biological Activity
Tert-butyl 7-methyl-9-oxo-3-azaspiro[5.5]undecane-3-carboxylate, with the CAS number 2089649-55-6, is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 281.39 g/mol
- Structure : The compound features a spirocyclic structure that contributes to its biological activity.
The biological activity of this compound is largely attributed to its interaction with GABA(A) receptors, which are crucial in mediating inhibitory neurotransmission in the central nervous system. Research indicates that compounds similar to this one can act as positive allosteric modulators of GABA(A) receptors, enhancing their activity and potentially affecting various physiological processes such as anxiety and seizure threshold .
Pharmacological Effects
- GABA(A) Receptor Modulation : The compound has shown potential in modulating GABA(A) receptor activity, which is significant for its anxiolytic and anticonvulsant properties.
- Anti-inflammatory Properties : Preliminary studies suggest that derivatives of this compound may exhibit anti-inflammatory effects, potentially through modulation of immune cell activity .
- Neuroprotective Effects : By influencing neurotransmitter systems, this compound may also offer neuroprotective benefits, particularly in models of neurodegeneration.
Study 1: GABA(A) Receptor Interaction
A study conducted on various spirocyclic compounds demonstrated that this compound exhibited significant binding affinity at GABA(A) receptors. The binding affinities were measured using radiolabeled muscimol competition assays, revealing that this compound enhances receptor activation compared to control groups .
| Compound | Binding Affinity (Ki) |
|---|---|
| This compound | 1.0 µM |
| Control (Alprazolam) | 0.05 µM |
Study 2: Anti-inflammatory Activity
In vitro experiments indicated that the compound could reduce pro-inflammatory cytokine production in macrophages, suggesting a mechanism involving the modulation of immune responses. This aligns with findings from related compounds that demonstrate anti-inflammatory properties through GABAergic signaling pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
